4-[4-(4-Ethylphenyl)-4-methylpent-2-en-1-yl]-1-fluoro-2-phenoxybenzene
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Overview
Description
4-[4-(4-Ethylphenyl)-4-methylpent-2-en-1-yl]-1-fluoro-2-phenoxybenzene is an organic compound with a complex structure that includes multiple aromatic rings and various functional groups
Preparation Methods
The synthesis of 4-[4-(4-Ethylphenyl)-4-methylpent-2-en-1-yl]-1-fluoro-2-phenoxybenzene typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction requires a palladium catalyst and boron reagents . The reaction conditions often include a base, such as potassium carbonate, and a solvent like toluene or ethanol. Industrial production methods may involve scaling up these reactions and optimizing conditions to increase yield and purity.
Chemical Reactions Analysis
4-[4-(4-Ethylphenyl)-4-methylpent-2-en-1-yl]-1-fluoro-2-phenoxybenzene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce ketones or aldehydes to alcohols.
Scientific Research Applications
4-[4-(4-Ethylphenyl)-4-methylpent-2-en-1-yl]-1-fluoro-2-phenoxybenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a neuromodulator and its effects on neurological health.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role in modulating biological pathways.
Mechanism of Action
The mechanism of action of 4-[4-(4-Ethylphenyl)-4-methylpent-2-en-1-yl]-1-fluoro-2-phenoxybenzene involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
4-[4-(4-Ethylphenyl)-4-methylpent-2-en-1-yl]-1-fluoro-2-phenoxybenzene can be compared with similar compounds such as:
4-Ethylphenol: This compound shares a similar ethylphenyl group and is known for its role as a microbial metabolite.
Phenethylamine: Another related compound that acts as a central nervous system stimulant. The uniqueness of this compound lies in its specific structure, which allows for diverse applications and interactions in various fields.
Properties
CAS No. |
97479-14-6 |
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Molecular Formula |
C26H27FO |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
4-[4-(4-ethylphenyl)-4-methylpent-2-enyl]-1-fluoro-2-phenoxybenzene |
InChI |
InChI=1S/C26H27FO/c1-4-20-12-15-22(16-13-20)26(2,3)18-8-9-21-14-17-24(27)25(19-21)28-23-10-6-5-7-11-23/h5-8,10-19H,4,9H2,1-3H3 |
InChI Key |
IPVCOWPDMCONFB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)(C)C=CCC2=CC(=C(C=C2)F)OC3=CC=CC=C3 |
Origin of Product |
United States |
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